Phenethylamine, beta-(sec-butyl)-2,4-dichloro-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethylamine, beta-(sec-butyl)-2,4-dichloro-N,N-dimethyl- is a synthetic compound belonging to the phenethylamine class. Phenethylamines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a beta-(sec-butyl) group, two chlorine atoms at the 2 and 4 positions, and N,N-dimethyl substitutions, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine, beta-(sec-butyl)-2,4-dichloro-N,N-dimethyl- typically involves multiple steps One common method includes the alkylation of a phenethylamine precursor with sec-butyl halides under basic conditionsThe final step involves the N,N-dimethylation of the amine group, which can be accomplished using formaldehyde and formic acid in a reductive amination reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenethylamine, beta-(sec-butyl)-2,4-dichloro-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine positions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines, alkanes
Substitution: Amino derivatives, thioethers
Scientific Research Applications
Phenethylamine, beta-(sec-butyl)-2,4-dichloro-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Mechanism of Action
The mechanism of action of phenethylamine, beta-(sec-butyl)-2,4-dichloro-N,N-dimethyl- involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin (5-HT) and dopamine receptors, modulating their activity and influencing mood, cognition, and perception. The compound acts as an agonist at these receptors, leading to the activation of downstream signaling pathways that affect neuronal communication .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, known for its stimulant and psychoactive effects.
2,4-Dichlorophenethylamine: Similar structure but lacks the sec-butyl and N,N-dimethyl groups.
N,N-Dimethylphenethylamine: Lacks the sec-butyl and dichloro substitutions.
Uniqueness
Phenethylamine, beta-(sec-butyl)-2,4-dichloro-N,N-dimethyl- is unique due to the combination of its sec-butyl, dichloro, and N,N-dimethyl substitutions. These modifications enhance its lipophilicity, receptor binding affinity, and metabolic stability, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
35384-89-5 |
---|---|
Molecular Formula |
C14H21Cl2N |
Molecular Weight |
274.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-N,N,3-trimethylpentan-1-amine |
InChI |
InChI=1S/C14H21Cl2N/c1-5-10(2)13(9-17(3)4)12-7-6-11(15)8-14(12)16/h6-8,10,13H,5,9H2,1-4H3 |
InChI Key |
PYSWXXZEXRHUII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CN(C)C)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.